molecular formula C7H3ClF3NO3 B1402166 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene CAS No. 1404193-55-0

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene

Cat. No.: B1402166
CAS No.: 1404193-55-0
M. Wt: 241.55 g/mol
InChI Key: IYNLDAOQJFTCLO-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro(difluoro)methoxy group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene typically involves the nitration of 2-[Chloro(difluoro)methoxy]-4-fluoro-benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloro(difluoro)methoxy group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-[Difluoromethoxy]-4-fluoro-1-nitro-benzene.

    Reduction: The major product is 2-[Chloro(difluoro)methoxy]-4-fluoro-1-amino-benzene.

    Oxidation: Various oxidation products can be formed, depending on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Methods

The synthesis of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene typically involves several steps, including:

  • Nitration : Introducing the nitro group using strong acids.
  • Fluorination : Utilizing fluorinating agents to add fluorine atoms.
  • Substitution Reactions : Employing nucleophilic aromatic substitution to introduce the difluoromethoxy group.

Medicinal Chemistry

One of the most promising applications of this compound is in medicinal chemistry . The compound has shown potential as a building block for synthesizing pharmaceuticals that target specific enzymes or receptors. Its ability to modulate biological activity makes it an attractive candidate for drug development, particularly in cancer research where it has been observed to inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation.

Materials Science

In materials science , this compound serves as a precursor for developing advanced materials with unique electronic or optical properties. The incorporation of fluorinated groups can significantly enhance material performance by improving stability and reactivity under various conditions. The unique properties imparted by the difluoromethoxy group can also facilitate the design of new materials for electronic applications .

Agricultural Chemistry

The compound is utilized in agricultural chemistry as an intermediate in synthesizing agrochemicals, including herbicides and insecticides. The introduction of halogenated aromatic compounds into agrochemical formulations often enhances their efficacy and selectivity, providing more effective solutions for pest control while minimizing environmental impact .

Case Studies

Several case studies highlight the biological potential and applications of this compound:

  • Anticancer Activity : Research has demonstrated that this compound can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation. Studies indicate that its structural features allow it to effectively bind to these targets, leading to reduced tumor growth rates .
  • Material Development : In a recent study, researchers synthesized polymer composites incorporating this compound, which exhibited enhanced thermal stability and electrical conductivity compared to traditional materials. This advancement opens avenues for its application in electronic devices.
  • Agrochemical Efficacy : Field trials have shown that formulations containing this compound provide improved pest resistance compared to non-fluorinated alternatives, highlighting its role in developing more effective agricultural products .

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro(difluoro)methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methoxy]-4-fluoro-1-amino-benzene
  • 2-[Chloro(difluoro)methoxy]-4-fluoro-1-hydroxy-benzene
  • 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene

Uniqueness

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene is unique due to the presence of both a chloro(difluoro)methoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene is an organic compound classified under nitrobenzenes. It features a complex structure with a chloro(difluoro)methoxy group and a nitro group attached to a benzene ring, which significantly influences its biological activity and chemical reactivity. The molecular formula is C7H3ClF3NO3C_7H_3ClF_3NO_3 with a molecular weight of approximately 223.56 g/mol .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the realm of cancer research. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with cellular components, potentially inhibiting tumor growth .

Mechanism of Action:

  • The nitro group can undergo reduction to form an amino group, which may contribute to its biological effects.
  • The chloro(difluoro)methoxy group plays a crucial role in modulating the compound's reactivity and interactions with biomolecules.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique Features
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzeneDifferent positioning of the fluoro group
1-[Chloro(difluoro)methoxy]-4-fluorobenzeneLacks the nitro group, affecting reactivity
2-Fluoro-4-nitrobenzeneLacks both chloro and difluoromethoxy groups

These comparisons highlight how variations in functional groups and their positions affect chemical properties and biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Tumor Growth Inhibition : A study demonstrated that this compound could inhibit tumor growth through mechanisms involving hydrogenation reduction. The interactions with specific enzymes and receptors were shown to modulate enzyme activity, leading to reduced proliferation in cancer cell lines .
  • Cytotoxicity Assessment : In vitro evaluations against various cancer cell lines (e.g., MCF-7, U-937) indicated that this compound exhibited cytotoxic effects comparable to known chemotherapeutic agents. The IC50 values suggest significant potency in inducing apoptosis in these cell lines .
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound triggers apoptosis via increasing caspase activity, indicating its potential as a candidate for further development as an anticancer agent .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-3-4(9)1-2-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNLDAOQJFTCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216845
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404193-55-0
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(chlorodifluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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